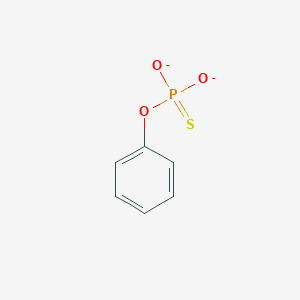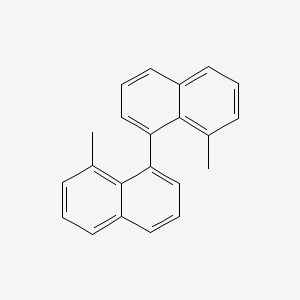
4,4-Bis(tert-butylperoxy)butyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(tert-butylperoxy)butyl valerate is an organic peroxide compound with the molecular formula C17H34O6. It is commonly used as a crosslinking agent in the polymer industry due to its ability to initiate free radical reactions. This compound is known for its stability under controlled conditions and its effectiveness in enhancing the properties of various polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)butyl valerate typically involves the esterification of valeric acid with 4,4-Bis(tert-butylperoxy)butanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is typically handled under stringent temperature control measures to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Bis(tert-butylperoxy)butyl valerate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can then initiate polymerization reactions, making the compound valuable in the production of crosslinked polymers .
Common Reagents and Conditions: The decomposition of this compound is often induced by heat. The compound is sensitive to temperatures above 38°C, and its decomposition can be accelerated in the presence of transition metal catalysts such as cobalt or manganese .
Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can further react to form crosslinked polymer networks. These networks enhance the mechanical properties and thermal stability of the resulting polymers .
Wissenschaftliche Forschungsanwendungen
4,4-Bis(tert-butylperoxy)butyl valerate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 4,4-Bis(tert-butylperoxy)butyl valerate involves its decomposition into free radicals upon heating. These free radicals can initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains. The compound’s effectiveness as a crosslinking agent is due to its ability to generate multiple free radicals, which can form crosslinks between polymer chains, enhancing the material’s properties .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl peroxybenzoate
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
Comparison: 4,4-Bis(tert-butylperoxy)butyl valerate is unique among similar compounds due to its bifunctional peroxide structure, which allows it to generate multiple free radicals upon decomposition. This makes it particularly effective as a crosslinking agent in polymer synthesis. In comparison, compounds like tert-Butyl peroxybenzoate and tert-Butyl hydroperoxide may only generate a single free radical, limiting their crosslinking capabilities .
Eigenschaften
CAS-Nummer |
23448-68-2 |
|---|---|
Molekularformel |
C17H34O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4,4-bis(tert-butylperoxy)butyl pentanoate |
InChI |
InChI=1S/C17H34O6/c1-8-9-11-14(18)19-13-10-12-15(20-22-16(2,3)4)21-23-17(5,6)7/h15H,8-13H2,1-7H3 |
InChI-Schlüssel |
UVWVIEBLYRKAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCCC(OOC(C)(C)C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



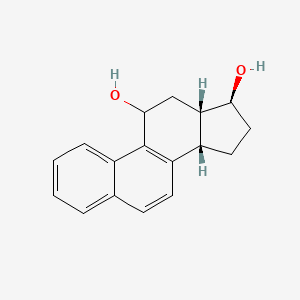

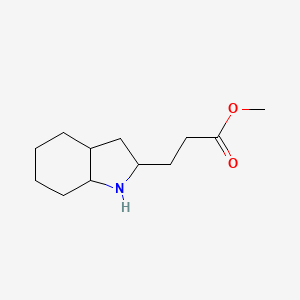
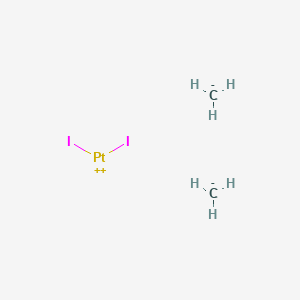

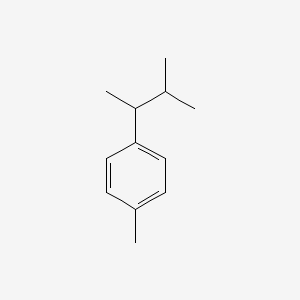
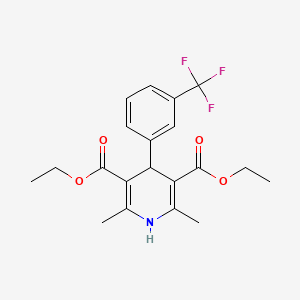
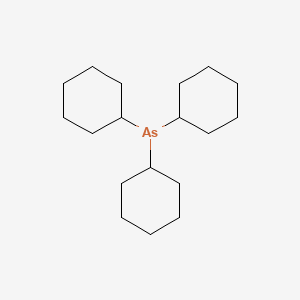
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
